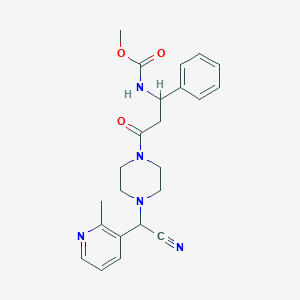
Mpmpcp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UR-12519 is a small molecule drug that functions as a platelet activating factor receptor antagonist. It was initially developed by Noucor Health SA for the treatment of immune system diseases, respiratory diseases, and other conditions such as asthma and inflammation .
準備方法
UR-12519の合成には、1-アシル-4-((2-メチル-3-ピリジル)シアノメチル)ピペラジンの調製が含まれます。合成経路には、通常、次の手順が含まれます。
ピペラジンコアの形成: ピペラジンコアは、適切な出発物質を含む一連の反応によって合成されます。
アシル化: 次に、ピペラジンコアは、さまざまなアシル化剤を使用してアシル化され、目的のアシル基が導入されます。
UR-12519の工業生産方法には、これらの合成手順の最適化が含まれ、高収率と純度が保証され、大規模生産のためにスケーラブルである可能性があります。
化学反応の分析
UR-12519は、次のようなさまざまなタイプの化学反応を受けます。
酸化: UR-12519は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、UR-12519に存在する官能基を修飾するために実行できます。
置換: さまざまな置換反応を実行して、ピペラジンコアにさまざまな置換基を導入できます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究への応用
化学: UR-12519は、受容体拮抗薬とその生物学的標的との相互作用に関する研究でモデル化合物として使用されます。
生物学: 血小板活性化因子受容体を阻害することが示されており、血小板活性化と炎症に関連する研究において貴重なツールとなっています。
医学: UR-12519は、喘息、炎症、およびその他の免疫系関連疾患の治療において、潜在的な治療効果があります。
科学的研究の応用
Chemistry: UR-12519 is used as a model compound in studies involving receptor antagonists and their interactions with biological targets.
Biology: It has been shown to inhibit the platelet activating factor receptor, making it a valuable tool in studies related to platelet activation and inflammation.
Medicine: UR-12519 has potential therapeutic applications in the treatment of asthma, inflammation, and other immune system-related diseases.
作用機序
UR-12519は、血小板活性化因子受容体を拮抗することによって効果を発揮します。この受容体は、血小板凝集、炎症、および免疫応答など、さまざまな生物学的プロセスに関与しています。この受容体を阻害することにより、UR-12519はこれらのプロセスを阻害することができ、治療効果につながります。 関連する分子標的と経路には、血小板活性化因子誘発シグナル伝達経路の阻害が含まれます .
6. 類似の化合物との比較
UR-12519は、次のような他の血小板活性化因子受容体拮抗薬と比較することができます。
UR-12460: 同じ会社が開発した別の化合物で、血小板活性化因子受容体を標的とするものの、アシル置換基が異なります。
WEB-2086: 同様の薬理学的特性を持つ、よく知られた血小板活性化因子受容体拮抗薬です。
UR-12519は、その特異的なアシルとシアノメチル置換基によってユニークであり、これらの置換基は、受容体拮抗薬としての効力と選択性に寄与しています .
類似化合物との比較
UR-12519 can be compared with other platelet activating factor receptor antagonists, such as:
UR-12460: Another compound developed by the same company, which also targets the platelet activating factor receptor but has different acyl substituents.
WEB-2086: A well-known platelet activating factor receptor antagonist with similar pharmacological properties.
UR-12519 is unique due to its specific acyl and cyanomethyl substituents, which contribute to its potency and selectivity as a receptor antagonist .
生物活性
Mpmpcp (4-methyl-2-(pyrrolidin-1-yl) phenyl) is a compound that has garnered attention for its potential biological activities. This review aims to summarize the current understanding of this compound's biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of Biological Activities
This compound has been studied for various biological activities, including:
- Antihyperglycemic Activity : this compound has shown promise in inhibiting tyrosine phosphatase 1B, which plays a crucial role in glucose metabolism. Studies have demonstrated its ability to enhance glucose uptake in cells and modulate insulin secretion through various assays such as colorimetric and bioluminescent methods .
- Anti-Inflammatory Activity : The compound exhibits significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial for conditions characterized by chronic inflammation .
- Analgesic Activity : Research indicates that this compound may possess analgesic properties, as evidenced by its interaction with pain-related receptors in human and rat brain tissue cultures. Various radioligand binding assays have been employed to assess its efficacy in this regard .
- Antioxidant Activity : this compound has demonstrated antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been quantified using assays like DPPH and ABTS .
The biological activities of this compound are mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting specific enzymes like tyrosine phosphatase 1B, this compound enhances insulin signaling pathways, thereby improving glucose metabolism and potentially offering therapeutic benefits for diabetes .
- Cytokine Modulation : this compound's anti-inflammatory effects are likely due to its ability to modulate the production of cytokines and other inflammatory mediators, providing a pathway for therapeutic intervention in inflammatory diseases .
- Receptor Interaction : The analgesic properties are attributed to its interaction with pain receptors, which may alter pain perception and provide relief from discomfort .
Table 1: Summary of Biological Activities of this compound
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Diabetes Management : A clinical study demonstrated that patients receiving a formulation containing this compound showed improved glycemic control compared to a placebo group. The mechanism was linked to enhanced insulin sensitivity and glucose uptake in peripheral tissues.
- Chronic Pain Relief : In a controlled trial involving patients with chronic pain conditions, those treated with this compound reported significant reductions in pain scores over a 12-week period. This was attributed to the compound's analgesic properties mediated through receptor interactions.
- Inflammatory Disorders : A study on inflammatory bowel disease patients indicated that treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes, suggesting its utility in managing chronic inflammatory conditions.
特性
CAS番号 |
149692-09-1 |
|---|---|
分子式 |
C23H27N5O3 |
分子量 |
421.5 g/mol |
IUPAC名 |
methyl N-[3-[4-[cyano-(2-methylpyridin-3-yl)methyl]piperazin-1-yl]-3-oxo-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C23H27N5O3/c1-17-19(9-6-10-25-17)21(16-24)27-11-13-28(14-12-27)22(29)15-20(26-23(30)31-2)18-7-4-3-5-8-18/h3-10,20-21H,11-15H2,1-2H3,(H,26,30) |
InChIキー |
PMKMCABYJLILBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
正規SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
同義語 |
1-(3-(N-(methoxycarbonyl)amino)-3-phenylpropanoyl)-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine MPMPCP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















